molecular formula C17H16FN3O B12183461 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B12183461
M. Wt: 297.33 g/mol
InChI Key: JWYNPNCVQBIIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the fluorine atom: This step involves the selective fluorination of the benzimidazole ring, which can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the benzamide group: The final step involves the coupling of the fluorinated benzimidazole with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and benzimidazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-phenylbenzimidazole: A derivative with a phenyl group instead of a fluorine atom.

    N-methylbenzimidazole: A derivative with a methyl group instead of a fluorine atom.

Uniqueness

2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and binding affinity to molecular targets

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

2-fluoro-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C17H16FN3O/c1-10(2)16-20-14-8-7-11(9-15(14)21-16)19-17(22)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,22)(H,20,21)

InChI Key

JWYNPNCVQBIIEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.